4,5-Difluoro-6-phenoxypyrimidine

Description

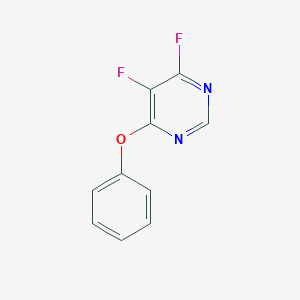

4,5-Difluoro-6-phenoxypyrimidine is a fluorinated pyrimidine derivative characterized by fluorine atoms at the 4- and 5-positions of the pyrimidine ring and a phenoxy group at the 6-position. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. This compound’s structural simplicity makes it a valuable intermediate for synthesizing more complex molecules, particularly in oncology and antiviral drug development.

Properties

CAS No. |

183052-89-3 |

|---|---|

Molecular Formula |

C10H6F2N2O |

Molecular Weight |

208.16 g/mol |

IUPAC Name |

4,5-difluoro-6-phenoxypyrimidine |

InChI |

InChI=1S/C10H6F2N2O/c11-8-9(12)13-6-14-10(8)15-7-4-2-1-3-5-7/h1-6H |

InChI Key |

MIFAMALPSBONKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=NC=N2)F)F |

Origin of Product |

United States |

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 4,5-Difluoro-6-phenoxypyrimidine exhibits significant anti-inflammatory activities. It has been studied for its ability to inhibit nitric oxide synthase (NOS), an enzyme involved in the inflammatory response. Inhibition of NOS can lead to reduced production of nitric oxide, a signaling molecule that can exacerbate inflammation.

Case Study : A study demonstrated that treatment with this compound resulted in a marked decrease in inflammatory markers in murine models of arthritis, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

The compound has shown promise in anticancer research due to its ability to induce apoptosis (programmed cell death) in cancer cells. The mechanism involves the disruption of key cellular pathways that regulate cell survival.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.30 | Induces apoptosis and inhibits cyclin-dependent kinases |

| A549 (Lung Cancer) | 2.50 | Triggers DNA damage response |

Case Study : In vitro studies on MCF-7 cells revealed that this compound significantly reduced cell viability compared to control groups, highlighting its potential as a therapeutic agent against breast cancer.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

These findings indicate potential applications in developing new antimicrobial agents.

Comparison with Similar Compounds

Fluorinated Pyrimidine Derivatives from Patent Literature

The European patent application (EP 4 374 877 A2, 2024) describes pyrimidine-based compounds with trifluoromethyl groups and spirocyclic systems, such as:

- (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid

- 3-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[(4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]pentanedioic acid

Key Comparisons :

- Complexity vs. Simplicity: These patented compounds feature intricate spirocyclic and trifluoromethyl substituents, which likely enhance target affinity but increase molecular weight (>600 g/mol) and synthetic complexity. In contrast, 4,5-Difluoro-6-phenoxypyrimidine (MW ~248 g/mol) offers a simpler scaffold, favoring cost-effective synthesis and tunability .

- Bioavailability: The carboxylic acid groups in the patented compounds may improve solubility but reduce blood-brain barrier penetration. The phenoxy group in this compound balances moderate lipophilicity and passive diffusion.

Pyrimidine and Pyridine Derivatives from Pharmaceutical Catalogs

The Beijing Comparison Pharmaceutical catalog (2019) lists:

- Dimethyl (6-amino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate

- 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(2-(hydroxymethyl)phenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl)-N,2-dimethylpropanamide

Key Comparisons :

- Functional Groups: The dicarbamate group in the first compound may enhance solubility but introduce metabolic instability. This compound lacks such groups, relying on fluorine atoms for stability.

- Piperazine Moieties: The second compound’s 4-methylpiperazine group likely improves aqueous solubility and target binding through hydrogen bonding, a feature absent in this compound .

Data Table: Comparative Analysis of Key Features

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Hypothetical Biological Activity |

|---|---|---|---|

| This compound | ~248 | 4-F, 5-F, 6-phenoxy | Kinase inhibition, antiviral |

| Patent compound (EP 4 374 877 A2) | >600 | Trifluoromethyl, spirocyclic, carboxylic acid | Enzyme inhibition (e.g., kinases) |

| Dimethyl dicarbamate derivative (Catalog) | ~500 | Dicarbamate, pyrazolo-pyridine | Anticellular proliferation |

| Piperazine-containing derivative (Catalog) | ~600 | Bis(trifluoromethyl), piperazine | Receptor antagonism, CNS targeting |

Q & A

Basic: What safety protocols are critical when handling 4,5-Difluoro-6-phenoxypyrimidine in laboratory settings?

Answer:

Due to the potential toxicity and reactivity of fluorinated pyrimidine derivatives, researchers must adhere to stringent safety measures:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if aerosol generation is possible .

- Containment : Perform reactions in fume hoods or gloveboxes to avoid inhalation of volatile byproducts.

- Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to mitigate environmental risks .

- Cross-Contamination : Use filter pipette tips and dedicated equipment for weighing/transferring the compound.

Advanced: How can computational methods resolve contradictions in reported reactivity of this compound?

Answer:

Discrepancies in reactivity data (e.g., nucleophilic substitution rates or regioselectivity) can arise from solvent effects, steric hindrance, or competing reaction pathways. A systematic approach involves:

- DFT Calculations : Model transition states to predict preferred reaction sites (e.g., fluorine vs. phenoxy group substitution) .

- Kinetic Isotope Effects (KIE) : Experimentally validate mechanistic hypotheses by comparing deuterated vs. non-deuterated substrate reactivity.

- In Situ Monitoring : Use techniques like NMR or HPLC to track intermediate formation and identify side reactions.

Basic: What are the key synthetic strategies for this compound?

Answer:

Common routes include:

- Nucleophilic Aromatic Substitution (SNAr) : React 4,5,6-trifluoropyrimidine with phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF).

- Cross-Coupling : Suzuki-Miyaura coupling of halogenated pyrimidine precursors with fluorophenyl boronic esters.

- Fluorination : Late-stage fluorination using reagents like Selectfluor® or DAST.

Note: Patents (e.g., EP 4374877A2) suggest fluoropyrimidines are intermediates in drug synthesis, implying scalable protocols .

Advanced: How do fluorine substituents influence the electronic and pharmacokinetic properties of this compound?

Answer:

The 4,5-difluoro motif enhances:

- Electron-Withdrawing Effects : Increases electrophilicity at the pyrimidine core, facilitating nucleophilic attacks (e.g., in kinase inhibitor design).

- Metabolic Stability : Fluorine reduces oxidative degradation by cytochrome P450 enzymes, improving half-life.

- Lipophilicity : LogP increases, affecting membrane permeability. Validate via HPLC-derived retention times or computational models (e.g., Molinspiration).

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine positions (δ ~ -110 to -160 ppm for aromatic F).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- X-Ray Crystallography : Resolve steric effects of the phenoxy group and fluorine substitution.

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

Answer:

Optimization strategies include:

- Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups in phenol precursors).

- Catalysis : Use palladium or copper catalysts to improve coupling efficiency .

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, NMP) to enhance solubility of fluorinated intermediates.

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) in storage vials.

- Stability Testing : Monitor via periodic HPLC to detect decomposition.

Advanced: What role does this compound play in medicinal chemistry target engagement studies?

Answer:

The compound’s rigidity and fluorine atoms make it a scaffold for:

- Kinase Inhibitors : Fluorine enhances binding to ATP pockets via dipole interactions.

- PET Tracers : ¹⁸F-labeled derivatives can be synthesized for imaging studies.

- SAR Exploration : Systematic substitution at the phenoxy group to optimize potency/selectivity.

Basic: How to troubleshoot purification challenges for this compound?

Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients.

- Recrystallization : Employ ethanol/water mixtures for high-purity crystals.

- HPLC Prep : Reverse-phase C18 columns with acetonitrile/water mobile phases.

Advanced: How to design experiments validating the biological activity of this compound derivatives?

Answer:

- In Vitro Assays : Test enzyme inhibition (e.g., IC₅₀ determination) against target kinases.

- Cellular Uptake : Use fluorescence tagging or radiolabeling to assess permeability.

- In Vivo Models : Evaluate pharmacokinetics (Cmax, AUC) in rodent studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.